molecular formula C27H46O B10853528 Trisnorsqualene alcohol

Trisnorsqualene alcohol

Cat. No.: B10853528
M. Wt: 386.7 g/mol
InChI Key: WAMKRSMPERYEBH-OGDZRKEVSA-N
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Description

Trisnorsqualene alcohol is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbonThis compound is particularly noted for its role as an inhibitor of squalene epoxidase, an enzyme crucial in the biosynthesis of sterols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisnorsqualene alcohol can be synthesized through several methods. One common approach involves the reduction of trisnorsqualene using specific reducing agents. The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Trisnorsqualene alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield trisnorsqualene epoxide, while reduction might produce various alcohol derivatives .

Scientific Research Applications

Trisnorsqualene alcohol has a wide range of applications in scientific research:

Mechanism of Action

Trisnorsqualene alcohol exerts its effects primarily by inhibiting squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This inhibition disrupts the biosynthesis of sterols, which are essential components of cell membranes. The compound’s molecular targets include the active site of squalene epoxidase, where it binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

  • Trisnorsqualene cyclopropylamine
  • Trisnorsqualene N-methylcyclopropylamine
  • Squalene monooxygenase inhibitors like terbinafine and naftifine

Comparison: Trisnorsqualene alcohol is unique in its dual inhibition of squalene epoxidase and oxidosqualene cyclase, making it a potent compound for disrupting sterol biosynthesis. In contrast, other similar compounds may only target one of these enzymes, thereby limiting their efficacy .

Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaen-1-ol

InChI

InChI=1S/C27H46O/c1-23(2)13-9-16-26(5)19-10-17-24(3)14-7-8-15-25(4)18-11-20-27(6)21-12-22-28/h13-15,19-20,28H,7-12,16-18,21-22H2,1-6H3/b24-14+,25-15+,26-19+,27-20+

InChI Key

WAMKRSMPERYEBH-OGDZRKEVSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCCO)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCO)C)C)C

Origin of Product

United States

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